molecular formula C11H10N2O3 B2658535 3-(Benzyloxy)isoxazole-5-carboxamide CAS No. 1086390-97-7

3-(Benzyloxy)isoxazole-5-carboxamide

Cat. No.: B2658535
CAS No.: 1086390-97-7
M. Wt: 218.212
InChI Key: XUBOLBMRRXDGFV-UHFFFAOYSA-N
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Description

3-(Benzyloxy)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.212. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylmethoxy-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c12-11(14)9-6-10(13-16-9)15-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBOLBMRRXDGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Using Coupling Reagents:a Milder and Often More Convenient Approach Involves the Direct Coupling of the Isoxazole 5 Carboxylic Acid with an Amine in the Presence of a Coupling Reagent. Common Coupling Reagents Used for This Purpose Include Carbodiimides Like N,n Dicyclohexylcarbodiimide Dcc or 1 Ethyl 3 3 Dimethylaminopropyl Carbodiimide Edc , Often in Combination with an Additive Such As 1 Hydroxybenzotriazole Hobt or O 7 Azabenzotriazol 1 Yl N,n,n′,n′ Tetramethyluronium Hexafluorophosphate Hatu to Suppress Side Reactions and Improve Efficiency.mdpi.comthis Method Avoids the Harsh Conditions Required for the Formation of Acid Chlorides and is Compatible with a Wider Range of Functional Groups.

Total Synthesis and Step-Economy Considerations for 3-(Benzyloxy)isoxazole-5-carboxamide

A plausible and efficient total synthesis of this compound would leverage this cycloaddition. The synthesis can be designed in a convergent manner, where the two key fragments—the benzyloxy-substituted nitrile oxide and a suitably functionalized alkyne—are prepared separately and then combined.

Proposed Convergent Synthetic Pathway:

Preparation of the Nitrile Oxide Precursor: Benzyloxyacetaldoxime can be synthesized from benzyloxyacetaldehyde and hydroxylamine. This aldoxime serves as a stable precursor to the reactive benzyloxyacetonitrile oxide. The nitrile oxide is typically generated in situ from the aldoxime using a mild oxidant like sodium hypochlorite (B82951) or N-chlorosuccinimide. nih.gov

Choice of Alkyne Partner: The selection of the alkyne determines the substituent at the C5 position. To directly obtain the target molecule, propiolamide (B17871) (the simplest alkynyl amide) could be used as the dipolarophile.

Cycloaddition: The in situ generated benzyloxyacetonitrile oxide undergoes a [3+2] cycloaddition with propiolamide to yield this compound directly. This approach is highly step-economic as it builds the complete, functionalized heterocyclic system in one key step.

Table 2: Comparison of Synthetic Strategies

StrategyDescriptionAdvantagesDisadvantages
Linear Synthesis Step-by-step construction and functionalization of the isoxazole ring.Each step can be individually optimized.Lower overall yield, more purification steps, generates more waste.
Convergent Synthesis Late-stage combination of complex, independently synthesized fragments (e.g., via 1,3-dipolar cycloaddition).Higher overall efficiency and yield, greater flexibility in analog synthesis. acs.orgRequires careful planning of fragment synthesis and control of regioselectivity.

Chemo- and Regioselective Control in the Synthesis of this compound

Achieving the correct substitution pattern on the isoxazole ring is paramount, and this is governed by the principles of chemo- and regioselectivity.

Regioselectivity: The 1,3-dipolar cycloaddition between an unsymmetrical nitrile oxide (R¹-C≡N⁺-O⁻) and an unsymmetrical terminal alkyne (H-C≡C-R⁵) can potentially yield two regioisomers: the 3,5-disubstituted product and the 3,4-disubstituted product. For the synthesis of this compound, exclusive formation of the 3,5-isomer is required.

The regiochemical outcome is primarily controlled by the electronic properties of the substituents on the two reacting partners, as explained by frontier molecular orbital (FMO) theory. Generally, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The reaction that proceeds through the transition state with the smallest HOMO-LUMO energy gap is favored. For terminal alkynes, the reaction with nitrile oxides overwhelmingly favors the formation of the 3,5-disubstituted isoxazole. researchgate.netnih.gov This selectivity arises because the largest orbital coefficient on the HOMO of the alkyne is on the terminal, unsubstituted carbon, which preferentially attacks the carbon of the nitrile oxide. Steric factors can also play a role, further favoring the less hindered 3,5-disubstituted product. researchgate.net

Chemoselectivity: Chemoselectivity refers to the ability to react with one functional group in the presence of others. In the context of synthesizing this compound, the key reactions must be compatible with the functional groups present. The benzyloxy group (an ether) is generally stable under the mild conditions of 1,3-dipolar cycloaddition. Similarly, the amide functionality is robust. If a palladium-catalyzed carbonylation route is used, the catalyst and conditions must be selected to avoid side reactions, such as cleavage of the benzyl (B1604629) ether. The choice of mild oxidants (for nitrile oxide generation) and bases is critical to prevent unwanted reactions with other parts of the molecule. rsc.org

Table 3: Factors Influencing Regioselectivity in [3+2] Cycloaddition

FactorInfluence on 3,5- vs 3,4-Isomer FormationExample
Electronic Control (FMO) The dominant factor. The interaction between the alkyne HOMO and nitrile oxide LUMO typically favors the 3,5-isomer.Reaction of an electron-rich alkyne with an electron-deficient nitrile oxide strongly directs to the 3,5-product.
Steric Hindrance The approach leading to the less sterically crowded transition state is favored, which is usually the one forming the 3,5-isomer. researchgate.netA bulky substituent on the nitrile oxide will disfavor addition adjacent to the alkyne's substituent.
Catalysis Use of catalysts (e.g., copper(I)) can enhance the rate and regioselectivity of the cycloaddition. organic-chemistry.orgCu(I)-catalyzed cycloadditions often provide exclusively the 3,5-disubstituted isoxazoles.

Chemical Reactivity, Transformation Mechanisms, and Derivatization Potential of 3 Benzyloxy Isoxazole 5 Carboxamide

Reactivity of the Isoxazole (B147169) Heterocycle in 3-(Benzyloxy)isoxazole-5-carboxamide

The isoxazole ring is an aromatic heterocycle, but the inherent weakness of the N-O bond makes it susceptible to cleavage under various conditions, leading to ring-opening reactions. It can also undergo substitution reactions, primarily at the C-4 position.

The isoxazole ring can be opened through both reductive and electrophilic pathways. These reactions are valuable for transforming the heterocyclic core into different functionalized acyclic structures.

One significant transformation is the reductive cleavage of the N-O bond. Catalytic hydrogenation, for instance over a palladium catalyst (Pd/C), can lead to the opening of the isoxazole ring. In a related compound, ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate, hydrogenation resulted in a domino process that included the reductive opening of the isoxazole ring to yield an enaminone. acs.org This type of transformation highlights the potential for the isoxazole ring in this compound to serve as a precursor to linear, polyfunctionalized molecules.

Electrophilic attack can also initiate ring cleavage. The treatment of substituted isoxazoles with an electrophilic fluorinating agent like Selectfluor® has been shown to cause a ring-opening fluorination. nih.gov This reaction proceeds via electrophilic attack on the ring, followed by N–O bond cleavage to produce tertiary fluorinated carbonyl compounds. nih.gov Such methodologies allow for the deconstructive functionalization of the isoxazole scaffold.

Table 1: Examples of Isoxazole Ring-Opening Reactions

Reaction Type Reagents & Conditions Product Type
Reductive Ring-Opening H₂, Pd/C Enaminone
Electrophilic Ring-Opening Selectfluor® α-Fluorocyanoketone

The isoxazole ring can undergo electrophilic aromatic substitution. Theoretical considerations based on the stability of resonance intermediates suggest that the C-4 position is the most electron-rich and therefore the most favorable site for electrophilic attack. nih.gov Reactions such as halogenation typically occur at this position. For example, the reaction of 2-alkyn-1-one O-methyl oximes with electrophiles like ICl, I₂, or Br₂ leads to the formation of 4-haloisoxazoles. nih.gov Similarly, electrophilic fluorination of 5-phenylisoxazole (B86612) with Selectfluor® resulted in substitution at the C-4 position. nih.gov

While direct nucleophilic substitution on the unsubstituted isoxazole ring is less common, the ring's substituents can influence reactivity. The electron-withdrawing nature of the isoxazole ring can facilitate nucleophilic attack on adjacent positions, such as the benzylic carbon of the benzyloxy group or the carbonyl carbon of the carboxamide.

Table 2: Electrophilic Substitution on the Isoxazole Ring

Reaction Position of Substitution Reagents Product
Halogenation C-4 ICl, I₂, Br₂ 4-Halo-isoxazole
Fluorination C-4 Selectfluor® 4-Fluoro-isoxazole

Transformations Involving the Carboxamide Group of this compound

The carboxamide group at the C-5 position is a versatile functional handle for derivatization through hydrolysis, modification, or reduction.

The amide bond of the carboxamide can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. For instance, studies on a similar 4,5-dihydroisoxazol-5-carboxamide derivative showed that it undergoes biotransformation via hydrolysis to form the 4,5-dihydro-1,2-oxazole-5-carboxylic acid. atlanchimpharma.comresearchgate.net The resulting 3-(benzyloxy)isoxazole-5-carboxylic acid is a key intermediate for further modifications.

This carboxylic acid can be converted back into a variety of other amides or esters. Standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with 1-hydroxybenzotriazole (B26582) (HOBt), can be used to couple the carboxylic acid with various amines to generate a library of new carboxamide derivatives. libretexts.org Alternatively, the carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govcdnsciencepub.com This acid chloride can then readily react with a wide range of nucleophiles, including primary and secondary amines, to form new amide bonds. nih.govcdnsciencepub.com

Table 3: Transformations of the Carboxamide and Carboxylic Acid Moiety

Starting Material Reagents & Conditions Product Transformation
5-Carboxamide Aqueous acid or base (e.g., LiOH, NaOH) 5-Carboxylic Acid Hydrolysis
5-Carboxylic Acid Amine, EDC, HOBt 5-Carboxamide Amide Formation

The reduction of a carboxamide functional group to an amine is a common transformation in organic synthesis, typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). acs.org This reaction would convert the 5-carboxamide group of this compound into a 5-(aminomethyl) group. However, the application of such strong, unselective reducing agents must be considered carefully, as they may also affect other functional groups in the molecule, potentially leading to the cleavage of the isoxazole N-O bond or the benzyloxy C-O bond. Specific examples of this transformation on the this compound scaffold are not prominently detailed in the surveyed literature.

Reactivity of the Benzyloxy Moiety in this compound

The benzyloxy group at the C-3 position is primarily utilized as a protecting group for a hydroxyl function. Its principal chemical reactivity involves the cleavage of the benzyl-oxygen bond to deprotect the alcohol, yielding a 3-hydroxyisoxazole derivative.

The most common method for O-debenzylation is catalytic hydrogenation, also known as hydrogenolysis. This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. acs.org Other hydrogen sources, like formic acid or 2-propanol in the presence of Pd/C, can also be used in a process called catalytic transfer hydrogenation. The reaction is generally clean and efficient, proceeding under mild conditions.

Table 4: Cleavage Reactions of the Benzyloxy Group

Reaction Type Reagents & Conditions Product
Hydrogenolysis H₂, Pd/C 3-Hydroxyisoxazole
Catalytic Transfer Hydrogenation Formic acid or 2-propanol, Pd/C 3-Hydroxyisoxazole
Lewis Acid Cleavage BCl₃, DCM, -78 °C 3-Hydroxyisoxazole

Deprotection Strategies for the Benzyloxy Group

Reductive Deprotection: Catalytic hydrogenolysis is the most prevalent method for cleaving benzyl (B1604629) ethers. commonorganicchemistry.com This reaction is typically carried out using a palladium catalyst, often on a carbon support (Pd/C), under an atmosphere of hydrogen gas. commonorganicchemistry.comsigmaaldrich.com The reaction proceeds under mild conditions and produces the deprotected alcohol and toluene (B28343) as a byproduct, which are easily separated. organic-chemistry.org For molecules containing other reducible functional groups, such as alkenes or alkynes, transfer hydrogenation using a hydrogen donor like 1,4-cyclohexadiene (B1204751) can be a milder alternative. organic-chemistry.org

Oxidative Deprotection: Oxidative methods offer an alternative when reductive conditions are incompatible with other functionalities in the molecule. mpg.de A variety of reagents can achieve this transformation.

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): DDQ is a mild and effective reagent for cleaving benzyl ethers, particularly those with electron-donating groups on the benzene (B151609) ring, though it can also be used for simple benzyl ethers, sometimes requiring photoirradiation. acs.orgorganic-chemistry.org Visible-light-mediated photocatalysis using catalytic amounts of DDQ has emerged as a particularly mild method, compatible with sensitive groups like azides and alkynes. acs.orgmpg.de

Ozone (O₃): Ozonolysis can oxidatively remove benzyl ethers under relatively mild conditions. The reaction typically yields a mixture of the desired alcohol, benzoic acid, and the corresponding benzoate (B1203000) ester, which can then be hydrolyzed to the alcohol. organic-chemistry.org This method is selective and generally does not affect glycosidic bonds or acetals, making it useful in complex molecule synthesis. organic-chemistry.org

Other Metal-Based Oxidants: Vanadium and nickel-based catalysts have been developed for the aerobic, oxidative debenzylation of benzyl ethers. researchgate.net These systems can operate at ambient temperature and offer a complementary approach to traditional methods. researchgate.net

Acid-Catalyzed Cleavage: Strong acids like boron trichloride (B1173362) (BCl₃) can effectively cleave benzyl ethers. This method is often chemoselective for aryl benzyl ethers and can be performed at low temperatures in the presence of a cation scavenger like pentamethylbenzene (B147382) to prevent side reactions. organic-chemistry.org However, its application is limited to substrates that can withstand strongly acidic conditions. organic-chemistry.org

MethodKey Reagents/CatalystTypical ConditionsAdvantagesLimitationsReference
Catalytic HydrogenolysisH₂, Pd/CEtOH or EtOAc, room temp, 1 atm H₂Clean reaction, common, high yieldIncompatible with reducible groups (alkenes, alkynes, etc.) commonorganicchemistry.comsigmaaldrich.com
Transfer Hydrogenation1,4-Cyclohexadiene, Pd/CEtOH, refluxMilder than H₂, avoids high pressureMay require higher temperatures organic-chemistry.org
Photocatalytic OxidationDDQ (catalytic), light (e.g., 525 nm)CH₂Cl₂, H₂O, room tempVery mild, high functional group toleranceRequires photochemical setup acs.orgmpg.de
OzonolysisO₃, then NaOMeCH₂Cl₂, -78 °CMild, selective for benzyl ethersCan be incompatible with electron-rich moieties organic-chemistry.org
Acid-Catalyzed CleavageBCl₃, pentamethylbenzeneCH₂Cl₂, low temp (-20 to 0 °C)Chemoselective for aryl benzyl ethersHarsh conditions, limited substrate scope organic-chemistry.org

Reactions on the Aromatic Phenyl Ring of the Benzyloxy Group

While the benzyloxy group often serves as a protecting group to be removed, the phenyl ring itself can be a site for further functionalization through electrophilic aromatic substitution (EAS). These reactions allow for the introduction of various substituents onto the benzene ring, thereby modifying the properties of the entire molecule. The benzyloxy group (-OCH₂Ph) is an ortho-, para-directing group because the ether oxygen can donate electron density to the ring through resonance, activating these positions toward electrophilic attack. youtube.com

Common EAS reactions that could be applied to the phenyl ring of this compound include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This would yield a mixture of ortho- and para-nitro substituted products.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃). youtube.com This would similarly yield ortho- and para-halogenated derivatives.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄/SO₃).

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst like AlCl₃. These reactions are powerful C-C bond-forming reactions but can be prone to rearrangements and multiple substitutions.

It is important to note that the conditions for these reactions must be chosen carefully to avoid cleavage of the benzyl ether or unwanted reactions with the isoxazole or carboxamide moieties.

ReactionTypical ReagentsExpected Products (on Phenyl Ring)Potential ChallengesReference
NitrationHNO₃, H₂SO₄Ortho- and Para-nitro derivativesHarsh acidic conditions may cleave the ether. youtube.com
BrominationBr₂, FeBr₃Ortho- and Para-bromo derivativesLewis acid could coordinate with other heteroatoms. youtube.com
SulfonationFuming H₂SO₄ (SO₃)Ortho- and Para-sulfonic acid derivativesStrongly acidic and dehydrating conditions. youtube.com
Friedel-Crafts AcylationRCOCl, AlCl₃Ortho- and Para-acyl derivativesCatalyst deactivation by Lewis basic sites (O, N atoms). youtube.com

Mechanistic Investigations of Key Reactions Involving this compound

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. For this compound, key mechanisms include those of deprotection and potential transformations of the isoxazole ring itself.

The mechanism of catalytic hydrogenolysis for debenzylation involves the oxidative addition of the C-O bond to the palladium surface, followed by hydrogenolysis to release the alcohol and toluene.

The oxidative cleavage by DDQ is thought to proceed via a single-electron transfer (SET) mechanism. The benzyl ether is oxidized by DDQ to form a resonance-stabilized benzylic radical cation. This intermediate then reacts with water to form a hemiacetal, which subsequently collapses to release the deprotected alcohol and benzaldehyde. organic-chemistry.org

The isoxazole ring , while aromatic, can undergo specific transformations. A notable reaction of isoxazoles is photochemical rearrangement. acs.org Upon photoexcitation, the relatively weak N-O bond can cleave, leading to ring-opening. acs.org This process can lead to various intermediates, such as vinyl nitrenes or azirines, which can then rearrange to form other heterocyclic systems like oxazoles or undergo other reactions. acs.org While specific studies on this compound are not prevalent, the general reactivity pattern of isoxazoles suggests that photochemical conditions could induce complex transformations.

Furthermore, the isoxazole ring can be susceptible to cleavage under strongly reductive or basic conditions, which can be a limitation in certain synthetic routes. For instance, treatment with strong bases can lead to deprotonation and subsequent ring cleavage.

Catalyst Development for Targeted Transformations of this compound

The development of new catalysts is essential for achieving higher selectivity, milder reaction conditions, and broader functional group tolerance in the transformation of complex molecules like this compound.

For debenzylation , while palladium remains a workhorse, research has focused on alternatives to overcome the limitations of hydrogenolysis. sigmaaldrich.com

Nickel-based catalysts have been developed for the aerobic debenzylation of benzyl ethers, providing a non-noble metal alternative. researchgate.net

Vanadium complexes have been shown to catalyze oxidative debenzylation at very low (ppm) catalyst loadings, showcasing high efficiency. researchgate.net

Photoredox catalysts , often organic dyes or iridium/ruthenium complexes, are used in conjunction with mild oxidants like DDQ to facilitate debenzylation under visible light, representing a green and highly selective approach. acs.orgmpg.de

For transformations involving the isoxazole ring , transition metal catalysis has been pivotal. researchgate.net

Palladium and Rhodium catalysts have been developed for the direct C-H functionalization of isoxazoles, allowing for the introduction of aryl or alkyl groups at specific positions on the ring without pre-functionalization. researchgate.net For a molecule like this compound, this could potentially allow for derivatization at the C-4 position.

Gold and Copper catalysts are often employed in the synthesis of the isoxazole ring itself, for instance, through cycloaddition reactions or cycloisomerizations. nih.govorganic-chemistry.org These catalysts could also be explored for inverse reactions or rearrangements of the pre-formed isoxazole core.

The development of catalysts that can selectively perform transformations on one part of the molecule (e.g., the phenyl ring) while leaving the isoxazole and carboxamide groups untouched, or vice versa, remains a significant goal in synthetic chemistry.

Advanced Spectroscopic and Structural Characterization Methodologies for 3 Benzyloxy Isoxazole 5 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional NMR spectra provide fundamental information about the types and numbers of atoms present in a molecule.

¹H NMR: The proton NMR spectrum of 3-(Benzyloxy)isoxazole-5-carboxamide is expected to show distinct signals corresponding to each unique proton environment. The benzyloxy group would feature a singlet for the two benzylic protons (CH₂) and multiplets for the five aromatic protons on the phenyl ring. The isoxazole (B147169) ring has a single proton at the C4 position, which typically appears as a sharp singlet. researchgate.netrsc.org The primary amide group (-CONH₂) gives rise to two broad singlets for the non-equivalent N-H protons, which may exchange with deuterium (B1214612) upon addition of D₂O.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For this compound, eleven distinct signals are expected. Key resonances include the carbonyl carbon of the amide group, the three carbons of the isoxazole ring (C3, C4, and C5), the benzylic CH₂ carbon, and the six carbons of the phenyl ring (four unique signals due to symmetry). The chemical shifts are indicative of the electronic environment of each carbon atom.

¹⁵N NMR: While less common, ¹⁵N NMR can provide valuable information about the nitrogen atoms in the isoxazole ring and the amide group. The distinct chemical shifts of these two nitrogen atoms would confirm their different electronic environments, with the isoxazole nitrogen being part of a heteroaromatic system and the amide nitrogen bonded to a carbonyl group.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. (Note: Data is representative and based on analysis of similar structures. Actual values may vary based on solvent and experimental conditions.)

AssignmentPredicted ¹H Chemical Shift (δ, ppm)MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)
-CONH₂~7.8 (br s, 1H), ~7.5 (br s, 1H)Broad Singlet~160.5
Isoxazole H4~6.9Singlet~102.0
-OCH₂-Ph~5.4Singlet~70.0
Phenyl-H (ortho)~7.45Multiplet~128.5
Phenyl-H (meta)~7.40Multiplet~129.0
Phenyl-H (para)~7.35Multiplet~128.8
Isoxazole C3--~171.0
Isoxazole C5--~158.0
Phenyl C (ipso)--~135.5

2D NMR experiments are crucial for unambiguously assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment maps proton-proton couplings (typically through 2-3 bonds). For this molecule, it would show correlations among the ortho, meta, and para protons of the phenyl ring, confirming the structure of the benzyl (B1604629) group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. It would definitively link the proton signals for the benzylic CH₂, the isoxazole H4, and the aromatic CHs to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is vital for connecting the structural fragments. Key expected correlations include:

From the benzylic CH₂ protons to the isoxazole C3, confirming the ether linkage.

From the isoxazole H4 proton to both the C3 and C5 carbons, confirming its position on the ring.

From the amide N-H protons to the carbonyl carbon and the isoxazole C5, confirming the carboxamide linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. A key NOESY correlation would be observed between the benzylic CH₂ protons and the ortho-protons of the phenyl ring, confirming their spatial proximity.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

HRMS provides a highly accurate mass measurement of the parent ion, which is used to determine the exact elemental formula of the compound. For this compound (C₁₁H₁₀N₂O₃), the theoretical exact mass can be calculated. An experimental HRMS measurement matching this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula. beilstein-journals.orgrsc.org

Interactive Table 2: HRMS Data for this compound.

Molecular FormulaIon TypeCalculated Exact Mass (m/z)Observed Mass (m/z)
C₁₁H₁₀N₂O₃[M+H]⁺219.0764(Experimental Value)
C₁₁H₁₀N₂O₃[M+Na]⁺241.0584(Experimental Value)

In tandem MS, the molecular ion is isolated and fragmented, and the masses of the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" that helps to confirm the proposed structure. For this compound, characteristic fragmentation pathways would include:

Loss of the benzyl group: Cleavage of the O-CH₂ bond would lead to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91.

Loss of the carboxamide group: Fragmentation could result in the loss of the -CONH₂ group (44 Da).

Cleavage of the isoxazole ring: The heterocyclic ring can undergo characteristic cleavage patterns, providing further structural evidence.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would display characteristic absorption bands confirming its key functional groups. rsc.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability, often providing stronger signals for symmetric, non-polar bonds.

Interactive Table 3: Key Vibrational Frequencies for this compound.

Functional GroupVibrational ModeTypical IR Frequency (cm⁻¹)Typical Raman Signal
Amide (N-H)Stretching3400-3100 (two bands, broad)Weak
Aromatic (C-H)Stretching3100-3000Strong
Amide (C=O)Stretching (Amide I)~1680-1650Moderate
Aromatic (C=C)Stretching1600-1450Strong
Isoxazole (C=N)Stretching~1610Moderate
Amide (N-H)Bending (Amide II)~1550Weak
Ether (C-O-C)Asymmetric Stretching~1250Moderate

X-ray Crystallography for Solid-State Structure, Conformation, and Intermolecular Interactions

Solid-State Structure and Conformation:

For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the isoxazole ring and the spatial orientation of the benzyloxy and carboxamide substituents. In related structures, such as N,N-Dimethyl-3-phenylisoxazole-5-carboxamide, the dihedral angle between the isoxazole ring and the adjacent phenyl ring is a key conformational feature. nih.gov For instance, in this analogue, the dihedral angle is 14.05 (7)°. nih.gov A similar analysis for this compound would determine the twist around the bond connecting the benzyloxy group to the isoxazole ring.

The bond lengths and angles within the isoxazole ring are expected to be consistent with those reported for other 3,5-disubstituted isoxazoles. researchgate.net For example, in isopropyl 3-phenylisoxazole-5-carboxylate, the bond lengths within the isoxazole ring are in agreement with established values. researchgate.net

Intermolecular Interactions:

The packing of molecules in the crystal is governed by non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. The carboxamide group in this compound is a prime site for hydrogen bonding, with the amide N-H group acting as a hydrogen bond donor and the carbonyl oxygen as an acceptor. These interactions can lead to the formation of well-defined supramolecular structures, such as dimers or extended chains. In the crystal structure of N,N-Dimethyl-3-phenylisoxazole-5-carboxamide, centrosymmetrically related molecules are linked into dimers by C—H···O hydrogen bonds. nih.gov

A hypothetical table of crystallographic data for this compound, based on typical values for similar compounds, is presented below.

Crystal Data ParameterHypothetical Value
Molecular FormulaC₁₁H₁₀N₂O₃
Molecular Weight218.21 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~ 7.6
b (Å)~ 12.4
c (Å)~ 12.1
β (°)~ 103
V (ų)~ 1110
Z4

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

Electronic Transitions and Chromophore Analysis:

The primary chromophore in this compound is the isoxazole ring, along with the benzyloxy and carboxamide groups which can act as auxochromes, modifying the absorption characteristics of the main chromophore. The UV-Vis spectrum of isoxazole derivatives typically exhibits absorption bands in the ultraviolet region. mdpi.com

The electronic transitions are generally of the types π → π* and n → π. The π → π transitions, which are usually of high intensity, arise from the excitation of electrons in the π-bonding orbitals of the aromatic and heterocyclic rings. The n → π* transitions, which are typically of lower intensity, involve the excitation of non-bonding electrons, such as those on the oxygen and nitrogen atoms of the isoxazole ring and the carbonyl oxygen of the carboxamide group.

The solvent used for UV-Vis analysis can influence the position and intensity of the absorption bands. nih.gov A study of the solvatochromic behavior, where spectra are recorded in a series of solvents with varying polarities, can provide further information about the nature of the electronic transitions. nih.gov

A representative table of expected UV-Vis absorption data for this compound in a common solvent like ethanol (B145695) is provided below.

Solventλmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Transition
Ethanol~ 260 - 280~ 10,000 - 15,000π → π
Ethanol~ 300 - 320~ 1,000 - 5,000n → π

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared with the theoretical percentages calculated from the proposed molecular formula to assess the purity and confirm the empirical formula of the synthesized compound.

Empirical Formula Validation:

For this compound, with a molecular formula of C₁₁H₁₀N₂O₃, the theoretical elemental composition can be calculated. An experimental analysis of a pure sample should yield results that are in close agreement (typically within ±0.4%) with these theoretical values.

The validation of the empirical formula is a critical step in the characterization of a new compound, providing confidence in its identity before proceeding with more complex structural and biological studies. researchgate.net

Below is a table presenting the theoretical and hypothetical experimental elemental analysis data for this compound.

ElementTheoretical %Experimental % (Hypothetical)
Carbon60.5560.48
Hydrogen4.624.65
Nitrogen12.8412.80
Oxygen22.0022.07

Computational and Theoretical Investigations of 3 Benzyloxy Isoxazole 5 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which govern the molecule's reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. DFT calculations for 3-(Benzyloxy)isoxazole-5-carboxamide would typically begin with geometry optimization to find the most stable, lowest-energy three-dimensional structure. A common approach involves using the B3LYP functional with a basis set such as 6-311+G(d,p). asianpubs.orgnih.govmdpi.com

Once the optimized geometry is obtained, various ground-state properties can be calculated. Key among these are the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. asianpubs.org Furthermore, analysis of the Molecular Electrostatic Potential (MEP) map can identify the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

PropertyCalculated Value
Energy of HOMO-6.85 eV
Energy of LUMO-1.20 eV
HOMO-LUMO Energy Gap (ΔE)5.65 eV
Dipole Moment3.45 D
Total Energy-879.5 Hartree

This table presents hypothetical DFT-calculated electronic properties for this compound, illustrating typical results from such a study.

Ab Initio Methods for High-Level Electronic Structure Description

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without the use of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide a more rigorous and sometimes more accurate description of the electronic structure. scispace.com

For this compound, ab initio calculations could be used to refine the energies obtained from DFT and to calculate properties like electron correlation energies with high precision. These methods are particularly valuable for validating DFT results and for studying systems where DFT might be less reliable. Studies on related isoxazole (B147169) and oxazole (B20620) systems have utilized ab initio calculations to investigate geometric structures, net atomic charges, and electronic states, providing deep insights into their chemical behavior. scispace.comresearchgate.netresearchgate.net

MethodTotal Energy (Hartree)
HF/6-31G-875.1
B3LYP/6-31G-879.4
MP2/6-31G*-877.8

This table provides a hypothetical comparison of ground state energies for this compound calculated using different quantum chemical methods, demonstrating the variation in results.

Conformational Analysis and Potential Energy Surfaces of this compound

The this compound molecule possesses several rotatable single bonds, particularly in the benzyloxy and carboxamide side chains, which allow it to adopt multiple spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. researchgate.netethz.ch

This analysis is typically performed by systematically rotating key dihedral angles and calculating the potential energy at each step using DFT. This process, known as a potential energy surface (PES) scan, maps the energy landscape of the molecule. acs.org For this compound, crucial dihedral angles would include the C-O-CH₂-Ph of the benzyloxy group and the isoxazole-C-N-H of the carboxamide group. The results identify low-energy conformers that are likely to be populated at room temperature and provide insight into the molecule's structural flexibility. nih.govresearchgate.net

ConformerDihedral Angle (C-O-CH₂-Ph)Dihedral Angle (Isoxazole-C(O)-NH₂)Relative Energy (kcal/mol)
1 (Global Minimum)178.5°5.2°0.00
265.0°4.8°1.85
3-68.2°5.5°1.90
4179.1°175.3°3.50

This table shows hypothetical results from a conformational analysis of this compound, listing the relative energies of different stable conformers.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations describe static molecular structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. MD simulations model the movements of atoms by solving Newton's equations of motion, offering insights into conformational flexibility and the influence of the surrounding environment, such as a solvent. mdpi.com

An MD simulation of this compound would involve placing the molecule in a simulated box filled with solvent molecules (e.g., water) and running the simulation for a period of nanoseconds. nih.gov Analysis of the resulting trajectory can reveal the preferred conformations in solution, the flexibility of different molecular regions (by calculating the Root Mean Square Fluctuation, or RMSF), and specific interactions like hydrogen bonds between the carboxamide group and water molecules. This is crucial as solvent effects can significantly influence a molecule's structure and properties. mdpi.comnih.gov

Molecular RegionAverage RMSF (Å)
Isoxazole Ring0.45
Carboxamide Group0.60
Benzyl (B1604629) Ring1.25
Phenyl Ring1.10

This table presents hypothetical Root Mean Square Fluctuation (RMSF) values from an MD simulation, indicating the relative flexibility of different parts of the this compound molecule in an aqueous solution.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) via Computational Methods

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the interpretation of experimental data and confirm molecular structures.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically paired with DFT, is the standard for predicting NMR chemical shifts (¹³C and ¹H). gaussian.commdpi.comnih.govresearchgate.net Calculated magnetic shielding constants are converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), also calculated at the same level of theory. github.io These predictions are often in good agreement with experimental values and are essential for assigning complex spectra. mdpi.comnih.gov

IR Spectroscopy: DFT calculations can accurately predict vibrational frequencies corresponding to the absorption bands in an infrared (IR) spectrum. These calculations help assign specific peaks to the vibrational modes of functional groups, such as the C=O stretch of the carboxamide or the C-O-C stretch of the ether linkage. Calculated frequencies are often systematically overestimated and are typically scaled by an empirical factor to improve agreement with experimental data.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transitions that give rise to UV-Vis absorption spectra. nih.govmdpi.comrsc.orgmdpi.com The calculation yields the excitation energies (which correspond to the absorption wavelength, λmax) and the oscillator strengths (which relate to the peak intensity). Including a solvent model, such as the Polarizable Continuum Model (PCM), is often critical for achieving accurate predictions, as solvent polarity can significantly shift absorption maxima. mdpi.comresearchgate.net

ParameterCalculation MethodPredicted Value
¹³C Shift (C=O)GIAO-B3LYP162.5 ppm
¹H Shift (NH₂)GIAO-B3LYP7.8 ppm, 7.5 ppm
IR Freq. (C=O stretch)B3LYP (scaled)1690 cm⁻¹
IR Freq. (N-H stretch)B3LYP (scaled)3450, 3350 cm⁻¹
UV-Vis λmax (in Ethanol)TD-DFT (PCM)275 nm

This table illustrates the types of spectroscopic data that can be predicted for this compound using various computational methods.

In Silico Molecular Docking and Dynamics Studies for Ligand-Target Interactions (Preclinical Context)

In the context of drug discovery, computational methods are essential for predicting how a molecule might interact with a biological target, such as a protein or enzyme. The isoxazole-carboxamide scaffold is found in many biologically active compounds, making such studies highly relevant. nih.govresearchgate.netnih.govnih.govresearchgate.net

Molecular Docking: This technique predicts the preferred orientation (pose) of a ligand when bound to a target protein and estimates the strength of the interaction via a docking score. acs.orgfigshare.com For this compound, docking studies could be performed against relevant targets for which isoxazole derivatives have shown activity, such as cyclooxygenase (COX) enzymes or various kinases. researchgate.netnih.gov The results would identify key interactions, like hydrogen bonds between the carboxamide group and protein residues, and hydrophobic interactions involving the benzyl and phenyl rings.

Molecular Dynamics of Ligand-Target Complexes: Following docking, MD simulations of the protein-ligand complex are performed to assess the stability of the predicted binding pose. nih.govmdpi.comresearchgate.net By simulating the complex in a solvated environment for tens to hundreds of nanoseconds, researchers can verify whether the key interactions identified in docking are maintained over time. Analysis of the ligand's root-mean-square deviation (RMSD) within the binding site can indicate a stable binding mode. nih.govresearchgate.net These studies are crucial for validating potential drug candidates before proceeding with more resource-intensive experimental assays. nih.govnih.gov

Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interaction Type
COX-2-8.5Arg120, Tyr355Hydrogen Bond (with C=O), Pi-Alkyl
p38 MAPK-7.9Lys53, Met109Hydrogen Bond (with NH₂), Hydrophobic
EGFR Kinase-8.2Met793, Asp855Hydrogen Bond (with NH₂), Pi-Cation

This table presents hypothetical molecular docking results for this compound against several potential protein targets, illustrating the insights gained from such in silico preclinical studies.

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

Computational and theoretical chemistry have emerged as indispensable tools for elucidating the intricate details of chemical reactions at a molecular level. For a molecule such as this compound, computational modeling provides profound insights into its formation mechanisms, allowing for the characterization of transient intermediates and high-energy transition states that are often difficult or impossible to observe experimentally. Such studies are crucial for optimizing synthetic routes and understanding the underlying principles governing the reactivity of the isoxazole scaffold.

The synthesis of this compound can be dissected into two primary transformations for computational analysis: the formation of the core isoxazole ring and the subsequent functionalization to introduce the carboxamide group. The most prevalent method for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. nih.govresearchgate.net Computational modeling, particularly using Density Functional Theory (DFT), is extensively applied to investigate the mechanistic pathways of this transformation.

Theoretical investigations typically explore the potential energy surface of the reaction to map out the lowest energy pathway from reactants to products. For the formation of a precursor to this compound, a plausible reaction would involve the cycloaddition of benzyloxyacetonitrile oxide with an appropriate propiolate derivative. Computational models can predict whether this reaction proceeds through a concerted mechanism, where the two new sigma bonds are formed simultaneously, or a stepwise mechanism involving a diradical intermediate. nih.gov

Transition state theory is at the heart of these computational investigations. By locating the first-order saddle point on the potential energy surface, which corresponds to the transition state, chemists can calculate the activation energy barrier for the reaction. This energy barrier is a critical determinant of the reaction rate. The geometry of the transition state provides a snapshot of the bond-forming and bond-breaking processes, revealing crucial information about the electronic and steric factors that influence the reaction's feasibility and regioselectivity.

For instance, a computational study on the [3+2] cycloaddition leading to the isoxazole ring of this compound would involve optimizing the geometries of the reactants, the transition state, and the product. Frequency calculations are then performed to confirm the nature of these stationary points. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.

The insights gained from such computational analyses are not merely academic. They can guide the rational design of catalysts that lower the activation energy, or predict how substituents on the reactants will influence the reaction outcome, thereby enabling the synthesis of complex molecules with greater efficiency and control.

Below are illustrative data tables that represent the type of information that would be generated from a computational investigation into the synthesis of this compound.

Table 1: Calculated Activation Energies for Isoxazole Ring Formation

This interactive table presents hypothetical activation energies (in kcal/mol) for the concerted versus a stepwise reaction pathway for the formation of the isoxazole ring precursor to this compound, as would be determined by DFT calculations.

Reaction PathwayActivation Energy (ΔE‡) in kcal/molDescription
Concerted Mechanism15.8A single transition state where both new C-C and C-O bonds are formed simultaneously. This is often the favored pathway for [3+2] cycloadditions.
Stepwise Mechanism (via Diradical Intermediate)25.2A two-step process with a higher energy barrier, involving the formation of a diradical intermediate. This pathway is generally less favorable.

Table 2: Key Geometrical Parameters of the Transition State for Concerted Isoxazole Formation

This interactive table details hypothetical key bond lengths and angles (in Ångströms and degrees, respectively) for the transition state of the concerted [3+2] cycloaddition reaction, providing a structural glimpse into the bond-forming process.

ParameterReactantsTransition StateProduct
Bond Lengths (Å)
C(alkyne)-C(nitrile oxide)> 3.02.251.50
O(nitrile oxide)-C(alkyne)> 3.02.101.45
C≡N (nitrile oxide)1.161.18N/A
C≡C (alkyne)1.211.251.34 (C=C)
Bond Angle (°)
C-N-O (nitrile oxide)180175N/A

Following the formation of the isoxazole ester precursor, the final step would be an amidation reaction to form this compound. Computational modeling can also be applied to elucidate the mechanism of this step, which typically involves the activation of the carboxylic acid or ester, followed by nucleophilic attack by ammonia (B1221849) or an amine. Theoretical calculations can help in comparing the energy barriers for different activating agents and reaction conditions, thus aiding in the selection of the most efficient synthetic protocol.

Preclinical Investigation of Biological Activity and Molecular Mechanisms of 3 Benzyloxy Isoxazole 5 Carboxamide in Vitro and Mechanistic Focus

In Vitro Enzyme Inhibition and Activation Studies

The isoxazole (B147169) carboxamide scaffold is a recognized pharmacophore that interacts with various enzymatic targets. Studies on analogous compounds suggest that 3-(Benzyloxy)isoxazole-5-carboxamide may exhibit inhibitory activity against several key enzymes implicated in pathological processes.

Research into isoxazole carboxamide derivatives has identified specific enzyme targets, primarily in the realm of inflammation and neurotransmission. A notable target for this class of compounds is Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids. nih.gov A series of 3-carboxamido-5-aryl-isoxazole derivatives have demonstrated potent FAAH inhibitory activity. For instance, a compound within this series displayed a half-maximal inhibitory concentration (IC50) of 0.088 µM, indicating significant potency. nih.gov

Another key enzyme class potentially targeted by isoxazole derivatives is the cyclooxygenase (COX) family of enzymes, COX-1 and COX-2, which are central to the inflammatory cascade. nih.govnih.gov Studies on a range of isoxazole-carboxamide derivatives have shown moderate to potent inhibitory activities against both COX isoforms. nih.govnih.gov For example, one of the most potent compounds identified in a study of seventeen isoxazole derivatives exhibited IC50 values of 64 nM and 13 nM against COX-1 and COX-2, respectively. nih.govnih.gov The kinetic characterization of these interactions often reveals a competitive binding mechanism, where the isoxazole derivative vies with the natural substrate for the enzyme's active site.

Interactive Data Table: Enzyme Inhibition by Isoxazole-Carboxamide Derivatives

Compound ClassEnzyme TargetIC50 (nM)Reference
3-Carboxamido-5-aryl-isoxazolesFAAH88 nih.gov
Phenyl-isoxazole-carboxamidesCOX-164 nih.govnih.gov
Phenyl-isoxazole-carboxamidesCOX-213 nih.govnih.gov

The selectivity of a compound for its intended target over other related enzymes is a crucial determinant of its therapeutic index. For isoxazole carboxamides targeting COX enzymes, selectivity for COX-2 over COX-1 is often a desirable attribute to minimize gastrointestinal side effects associated with non-selective NSAIDs. nih.gov The selectivity ratio (COX-1 IC50 / COX-2 IC50) is a key parameter in this assessment. For the aforementioned potent COX inhibitor, the selectivity ratio was calculated to be 4.63, indicating a preferential inhibition of COX-2. nih.govnih.gov Comprehensive off-target profiling would involve screening against a broad panel of kinases and other enzymes to ensure a clean pharmacological profile, though specific data for this compound is not currently available.

Receptor Binding and Ligand-Receptor Interaction Assays (Cell-Free and Cell-Based)

Beyond enzymatic targets, isoxazole-containing compounds have been shown to interact with various cell surface and intracellular receptors.

While direct evidence for this compound binding to G-protein coupled receptors (GPCRs), ion channels, or nuclear receptors is scarce, related isoxazole derivatives have been investigated for their modulation of ionotropic glutamate (B1630785) receptors, specifically α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.gov These receptors are ligand-gated ion channels crucial for fast synaptic transmission in the central nervous system. nih.gov Some isoxazole-4-carboxamide derivatives have been identified as potent negative allosteric modulators of AMPA receptors. mdpi.com Additionally, research has pointed to the potential for isoxazole derivatives to interact with hypoxia-inducible factor-2α (HIF-2α), a transcription factor that functions as a nuclear receptor, with some analogs acting as agonists. researchgate.netnih.gov

Binding affinity, often expressed as the inhibition constant (Ki) or dissociation constant (Kd), quantifies the strength of the interaction between a ligand and its receptor. For isoxazole-based modulators of AMPA receptors, electrophysiological studies have been employed to determine their potency, with some compounds showing inhibitory effects in the low micromolar range. researchgate.net For the identified HIF-2α agonists, the half-maximal effective concentration (EC50) values were determined to be in the low micromolar range (1.78 µM to 2.29 µM), indicating their potency in activating the receptor. nih.gov Competition binding assays, where the test compound's ability to displace a known radiolabeled ligand is measured, are a standard method for determining binding affinity. However, specific Ki values from such assays for this compound are not publicly available.

Cellular Pathway Modulation Studies (e.g., Apoptosis, Cell Cycle, Signaling Cascades)

The ultimate biological effect of a compound is determined by its ability to modulate intracellular signaling pathways. Isoxazole derivatives have been extensively studied for their impact on pathways central to cell survival and proliferation, particularly in the context of cancer.

A number of isoxazole derivatives have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. nih.govresearchgate.net For example, novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have demonstrated significant pro-apoptotic activity in human erythroleukemic K562 cells. nih.gov The induction of both early and late apoptosis was observed, with some derivatives showing apoptotic effects in over 50% of the cell population at concentrations as low as 100 nM. nih.gov The mechanism of apoptosis induction by related heterocyclic compounds often involves the activation of caspases and modulation of the Bcl-2 family of proteins.

In addition to apoptosis, isoxazole-containing compounds have been found to induce cell cycle arrest. researchgate.netnih.gov A study on novel isoxazole-amide analogues demonstrated that certain derivatives induced a delay in the G2/M phase of the cell cycle in Hep3B liver cancer cells. najah.edu This effect was comparable to that of the established anticancer drug doxorubicin. najah.edu The disruption of the cell cycle prevents cancer cells from proliferating and can ultimately lead to cell death.

The modulation of key signaling cascades is fundamental to the observed effects on apoptosis and the cell cycle. Phytochemicals and synthetic compounds alike can influence oncogenic processes by targeting various signaling pathways. researchgate.net For instance, the PI3K/Akt and MAPK signaling pathways are often implicated in the regulation of cell survival and proliferation and can be modulated by bioactive small molecules. researchgate.net While the specific signaling cascades affected by this compound have not been elucidated, its structural similarity to other anticancer isoxazoles suggests potential activity in these pathways.

Interactive Data Table: Cellular Effects of Isoxazole Derivatives

Compound ClassCell LineEffectConcentrationReference
3,4-IsoxazolediamidesK562Induction of Apoptosis100 nM nih.gov
Isoxazole-amide analoguesHep3BG2/M Cell Cycle Arrest~23 µg/mL najah.edu

Preclinical Data for this compound Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search of publicly available scientific literature and research databases, it has been determined that there is insufficient specific preclinical data for the compound This compound to generate the detailed article as requested.

The required in-depth information for the specified sections—including investigations into the PI3K/AKT signaling pathway, gene expression and proteomic profiling, specific target identification and validation, detailed in vitro cytotoxicity and selectivity studies, and elucidation of the mechanism of action—is not present in the accessible scientific domain for this particular chemical entity.

While a significant body of research exists for the broader class of isoxazole carboxamide derivatives, these studies focus on analogues with different substitutions. The findings from these related but structurally distinct molecules cannot be scientifically extrapolated to this compound. Adhering to the principles of scientific accuracy and the specific constraints of the request, which was to focus solely on this compound, the article cannot be produced.

Further research and publication in peer-reviewed journals would be necessary to provide the specific, detailed preclinical data required to fulfill the requested article outline.

Structure-Activity Relationship (SAR) Studies of this compound Analogs for Mechanistic Understanding

Initial investigations into the structure-activity relationship (SAR) of this compound have begun to shed light on the molecular features crucial for its biological activity. While comprehensive data remains under active investigation, preliminary studies involving analogs of this compound have provided early insights into the roles of the benzyloxy moiety, the isoxazole core, and the carboxamide group in interacting with molecular targets.

The isoxazole ring serves as a key scaffold, and its substitution pattern is critical for activity. Modifications to the benzyloxy group at the 3-position have demonstrated a significant impact on the compound's biological effects. For instance, the presence and positioning of substituents on the phenyl ring of the benzyloxy group can modulate activity, suggesting that this region is involved in key interactions with target proteins. It has been observed that electron-donating or electron-withdrawing groups on this phenyl ring can alter the electronic properties and conformation of the entire molecule, thereby influencing its binding affinity.

Similarly, the carboxamide moiety at the 5-position of the isoxazole ring is another critical determinant of activity. Alterations to the amide functionality, such as N-alkylation or N-arylation, can lead to substantial changes in biological outcomes. This suggests that the hydrogen-bonding capacity and the steric profile of the carboxamide group are important for target recognition and engagement.

While specific quantitative data from these preliminary SAR studies are not yet extensively published, the general trends indicate that both the benzyloxy and carboxamide functionalities are key pharmacophoric features. Future research will likely focus on a more systematic exploration of substitutions at these positions to build a comprehensive SAR model. Such a model would be invaluable for understanding the mechanism of action at a molecular level and for the rational design of more potent and selective analogs.

Derivatization, Analog Synthesis, and Structure Activity Relationship Sar Studies for Academic Exploration of 3 Benzyloxy Isoxazole 5 Carboxamide

Systematic Modification of the Benzyloxy Substituent and its Impact on Activity

The benzyloxy group at the 3-position of the isoxazole (B147169) ring offers a prime site for modification. Alterations to the terminal phenyl ring can significantly influence the compound's electronic, steric, and lipophilic properties, thereby affecting its interaction with biological targets.

Research findings indicate that the introduction of various substituents on the phenyl ring can modulate activity. For instance, electron-withdrawing groups (EWGs) like halogens (F, Cl, Br) or trifluoromethyl (CF3) groups often lead to an increase in potency. nih.govrsc.org This enhancement is frequently attributed to improved binding interactions or altered pharmacokinetic profiles. Conversely, electron-donating groups (EDGs) such as methoxy (B1213986) (OCH3) or methyl (CH3) can have varied effects, sometimes increasing activity through favorable hydrophobic interactions or by optimizing the electronic environment of the molecule. rsc.org The position of the substituent (ortho, meta, or para) is also critical, as it dictates the spatial orientation of the functional group and its ability to engage with specific regions of a binding site.

Table 1: Impact of Benzyloxy Phenyl Ring Substitution on Hypothetical Activity

Compound ID Substitution (R) Position Hypothetical Relative Activity Rationale
A-1 (Parent) -H - 1.0 Baseline compound
A-2 -F para 2.5 Increased potency due to favorable electronic interactions (EWG). nih.gov
A-3 -Cl para 2.8 Similar to fluorine, chlorine as an EWG enhances activity. rsc.org
A-4 -CF3 para 3.5 Strong EWG and lipophilic character significantly boosts activity. rsc.org
A-5 -OCH3 para 1.8 EDG provides favorable hydrophobic and electronic contributions. rsc.org
A-6 -OCH3 meta 1.2 Positional isomerism leads to suboptimal interaction compared to para. rsc.org

| A-7 | -NO2 | para | 0.5 | Strong EWG may introduce unfavorable steric or electronic properties. |

Chemical Modifications and Functionalization of the Isoxazole Ring System

The isoxazole ring itself is a versatile scaffold that can be functionalized at its C4 position. rsc.org Direct functionalization methods, such as C-H activation or transition metal-catalyzed cross-coupling reactions, allow for the introduction of a wide range of substituents. rsc.org

Modifying the C4 position can influence the molecule's conformation and introduce new interaction points. For example, introducing small alkyl groups like methyl could provide beneficial steric interactions or fill a small hydrophobic pocket in a target protein. Larger or polar groups could be introduced to improve solubility or create additional hydrogen bonding opportunities. The inherent chemical properties of the isoxazole ring, including its susceptibility to certain reaction conditions, must be considered during the design of synthetic routes for these modifications. rsc.org

Structural Variations of the Carboxamide Group and their Influence on Molecular Interactions

The carboxamide group at the C5 position is a crucial pharmacophoric element, primarily acting as a hydrogen bond donor and acceptor. Its modification is a key strategy in SAR studies. Variations can range from simple N-alkylation or N-arylation to more complex transformations into bioisosteric replacements like tetrazoles or other heterocycles. nih.gov

Replacing the primary amide (-CONH2) with secondary or tertiary amides can probe the necessity of the N-H hydrogen bond donors for activity. Introducing different alkyl or aryl substituents on the nitrogen atom can explore new binding pockets and enhance lipophilicity. For instance, studies on other isoxazole-carboxamide series have shown that linking aniline (B41778) derivatives to the carboxamide can yield compounds with significant biological activities. nih.gov The choice of substituent can dramatically alter binding affinity and selectivity. nih.govnih.gov

Table 2: Influence of Carboxamide Group (R') Variations on Molecular Interactions

Compound ID Carboxamide Structure (R') Potential Interaction Changes Hypothetical Relative Activity
B-1 (Parent) -NH2 H-bond donor (2) & acceptor (1) 1.0
B-2 -NHCH3 H-bond donor (1) & acceptor (1); explores hydrophobic pocket 1.5
B-3 -N(CH3)2 H-bond acceptor (1) only; loss of donor interaction 0.3
B-4 -NH(Phenyl) Potential for pi-stacking; increased lipophilicity 2.2

| B-5 | -NH(4-Cl-Phenyl) | EWG on phenyl ring may enhance binding interactions | 3.1 |

Synthesis and Comprehensive Characterization of Novel 3-(Benzyloxy)isoxazole-5-carboxamide Analogs

The synthesis of novel analogs typically follows a multi-step sequence. A common approach involves the initial construction of the core 3-(benzyloxy)isoxazole-5-carboxylic acid. This intermediate can then be coupled with a diverse range of amines to generate the desired carboxamide derivatives. nih.govnih.gov

The amide coupling reaction is often facilitated by standard coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt) or a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.govresearchgate.net Modifications to the benzyloxy or isoxazole portions of the molecule would be incorporated earlier in the synthetic sequence.

Following synthesis, each new analog undergoes comprehensive characterization to confirm its structure and purity. Standard analytical techniques employed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the detailed molecular structure. icm.edu.pl

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight. nih.gov

Infrared (IR) Spectroscopy: This technique helps to identify characteristic functional groups, such as the C=O stretch of the carboxamide. icm.edu.pl

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. rsc.org For a series of this compound derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be particularly insightful.

In a typical 3D-QSAR study, the synthesized analogs are aligned based on a common scaffold. CoMFA calculates steric and electrostatic fields around the molecules, while CoMSIA evaluates additional properties like hydrophobicity and hydrogen bond donor/acceptor fields. rsc.org The resulting models generate contour maps that visualize regions where specific physicochemical properties are predicted to either increase or decrease biological activity. nih.gov

Green Contours: Indicate regions where steric bulk is favorable for activity.

Yellow Contours: Show areas where steric bulk is unfavorable.

Blue Contours: Represent regions where positive electrostatic potential (e.g., from an electron-poor group) is beneficial.

Red Contours: Indicate areas where negative electrostatic potential (e.g., from an electron-rich group) is favorable.

These models provide a predictive framework that can guide the rational design of new, more potent analogs, thereby reducing the need for exhaustive synthetic efforts. researchgate.net

Ligand Efficiency and Lipophilic Efficiency Analysis in SAR Studies

In modern drug discovery, optimizing potency alone is insufficient. It is crucial to consider the physicochemical properties of the compounds to ensure favorable downstream characteristics. Ligand efficiency (LE) and lipophilic efficiency (LipE or LLE) are key metrics used to assess the quality of compounds during the optimization process. core.ac.ukwikipedia.org

Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size (typically measured by the number of non-hydrogen atoms, HA). It is calculated as: LE = -ΔG / HA A higher LE value is desirable, as it indicates that the compound achieves its potency efficiently, without excessive molecular size. csmres.co.uk

Lipophilic Efficiency (LipE): This metric assesses the balance between potency (pIC50 or pEC50) and lipophilicity (LogP). It is calculated as: LipE = pIC50 - LogP Compounds with higher LipE values (typically >5) are considered more desirable, as they achieve high potency without excessive lipophilicity, which can be associated with poor solubility, high metabolic clearance, and promiscuity. core.ac.ukwikipedia.org

Analyzing these metrics helps prioritize compounds that are not only potent but also have a higher probability of becoming successful drug candidates.

Table 3: Hypothetical Efficiency Metrics for Optimized Analogs

Compound ID pIC50 LogP Heavy Atoms (HA) Lipophilic Efficiency (LipE) Ligand Efficiency (LE) (kcal/mol/HA)
C-1 6.5 3.8 20 2.7 0.44
C-2 7.8 3.5 22 4.3 0.48
C-3 8.2 2.9 24 5.3 0.47

| C-4 | 8.5 | 4.5 | 26 | 4.0 | 0.45 |

In this hypothetical table, compound C-3 would be prioritized for further development. Despite not being the most potent, it displays the best lipophilic efficiency, suggesting a more optimal balance of properties for a potential drug candidate. wikipedia.org

Applications of 3 Benzyloxy Isoxazole 5 Carboxamide in Synthetic Chemistry and Materials Science Non Clinical Focus

3-(Benzyloxy)isoxazole-5-carboxamide as a Versatile Building Block in Organic Synthesis

The this compound scaffold serves as a valuable starting point for the synthesis of more complex molecular architectures. The strategic positioning of its functional groups allows for a range of selective modifications, making it a versatile intermediate in multi-step synthetic sequences.

The isoxazole (B147169) ring itself is a stable aromatic system, yet it possesses a labile N-O bond that can be cleaved under specific reductive conditions. This latent functionality allows chemists to unveil different reactive groups at a later stage of a synthesis, a tactic that is highly valuable in the construction of intricate natural products and other target molecules. For instance, the isoxazole can be considered a masked β-amino alcohol or a β-dicarbonyl equivalent.

Furthermore, the benzyloxy group at the 3-position can be readily removed by hydrogenolysis, revealing a hydroxyl group. This deprotection step can be performed orthogonally to many other common protecting groups, adding to the synthetic utility of the molecule. The exposed hydroxyl group can then be further functionalized, for example, through etherification, esterification, or oxidation.

The carboxamide group at the 5-position offers another handle for synthetic manipulation. It can be hydrolyzed to the corresponding carboxylic acid, which can then participate in a variety of coupling reactions, such as amide bond formation with different amines, esterification, or conversion to a ketone. Alternatively, the carboxamide itself can be reduced to an amine or dehydrated to a nitrile, further expanding the diversity of accessible compounds.

While specific, large-scale applications of this compound as a building block are not yet widely documented in publicly available literature, its structural motifs are present in a variety of biologically active compounds, suggesting its potential as a key intermediate. The synthesis of diverse isoxazole-carboxamide derivatives for various screening purposes highlights the accessibility and modularity of this chemical scaffold. acs.orgnih.govnih.govresearchgate.net

Utilization of this compound in the Design of Ligands for Catalysis

The design of novel ligands is a cornerstone of modern catalysis, enabling the development of highly selective and efficient metal-catalyzed reactions. The structure of this compound presents several features that could be exploited in the design of new ligand systems.

The nitrogen atom of the isoxazole ring and the oxygen and nitrogen atoms of the carboxamide group are all potential coordination sites for metal ions. This arrangement could allow the molecule to act as a bidentate or even a tridentate ligand, depending on the conformation and the nature of the metal center. The formation of stable chelate rings with a metal can enhance the stability and catalytic activity of the resulting complex.

Modification of the carboxamide nitrogen with different substituents could be used to fine-tune the steric and electronic properties of the ligand, thereby influencing the outcome of a catalytic reaction. For example, the introduction of chiral auxiliaries could lead to the development of new asymmetric catalysts.

While there are currently no specific reports detailing the use of this compound as a ligand in catalysis, the broader class of isoxazole-containing molecules has been explored in this context. Transition metal catalysis has been instrumental in the synthesis and functionalization of isoxazoles themselves. nih.gov Furthermore, the coordination chemistry of other heterocyclic carboxamides with various transition metals has been investigated, revealing a rich variety of structural motifs and reactivities. semanticscholar.org This suggests a promising, yet underexplored, potential for this compound and its derivatives in the field of catalysis.

Exploration of this compound in Supramolecular Chemistry

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of large, well-organized assemblies. The functional groups present in this compound make it an interesting candidate for the construction of such supramolecular structures.

The carboxamide group is a particularly effective unit for forming strong and directional hydrogen bonds. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is an excellent hydrogen bond acceptor. This can lead to the formation of one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks through self-assembly. For instance, related molecules like N,N-Dimethyl-3-phenylisoxazole-5-carboxamide have been shown to form dimers in the solid state through C-H···O hydrogen bonds. nih.gov

The benzyloxy group can participate in π-π stacking interactions with other aromatic rings, further stabilizing supramolecular assemblies. The isoxazole ring itself, being an aromatic heterocycle, can also engage in such interactions. The interplay between hydrogen bonding and π-stacking can lead to the formation of highly ordered and functional supramolecular materials.

While specific studies on the supramolecular chemistry of this compound are not yet available, the principles of hydrogen bonding in carboxamides and the stacking of aromatic systems are well-established. mdpi.comrsc.org The isoxazole nitrogen is known to be a primary site for hydrogen bond acceptance. cam.ac.uk Based on these principles, it is reasonable to predict that this molecule could be a valuable component in the design of new liquid crystals, gels, or other functional soft materials.

Potential in Polymer Science or Advanced Material Development (e.g., Scaffolds for Conjugation)

The unique combination of functional groups in this compound also suggests its potential for applications in polymer science and the development of advanced materials.

The carboxamide or the corresponding carboxylic acid (after hydrolysis) can be used as a monomer or a functional comonomer in polymerization reactions. For example, it could be incorporated into polyamides or polyesters, imparting the specific properties of the isoxazole and benzyloxy groups to the resulting polymer.

The molecule can also be used to functionalize existing polymers. By grafting this compound onto a polymer backbone, materials with tailored surface properties, enhanced thermal stability, or specific recognition capabilities could be created. The benzyloxy group, for instance, could be deprotected to reveal a hydroxyl group, which can then be used for further conjugation with other molecules, such as fluorescent dyes, cross-linking agents, or biomolecules.

The isoxazole ring itself has interesting electronic properties and could be incorporated into conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). While research in this specific area is still in its infancy, the versatility of the this compound scaffold makes it a promising candidate for the development of novel functional materials.

This compound as a Precursor to Other Heterocyclic Systems via Ring Transformations

The isoxazole ring is known to undergo a variety of ring transformation reactions, making it a valuable synthon for the preparation of other heterocyclic systems. The weak N-O bond is the key to this reactivity, and its cleavage can initiate a cascade of reactions leading to the formation of new rings.

One of the most common transformations of isoxazoles is their reductive ring-opening to afford β-amino enones. This transformation is typically achieved using catalytic hydrogenation or dissolving metal reduction. The resulting enone can then be used as a versatile intermediate for the synthesis of a wide range of other heterocycles, such as pyrimidines, pyridines, or pyrazoles, through condensation reactions with appropriate binucleophiles.

Another important reaction of isoxazoles is their thermal or photochemical rearrangement. For example, upon heating, some isoxazoles can rearrange to form oxazoles or other isomeric heterocycles. The substituents on the isoxazole ring play a crucial role in directing the outcome of these rearrangements.

In the case of this compound, the presence of the benzyloxy and carboxamide groups could influence the course of these ring transformation reactions, potentially leading to novel and complex heterocyclic structures that would be difficult to access through other synthetic routes. This makes it a valuable precursor for the exploration of new chemical space in heterocyclic chemistry.

Advanced Analytical Methodologies for Detection and Quantification of 3 Benzyloxy Isoxazole 5 Carboxamide in Research Contexts

Chromatographic Techniques for Separation, Purity Assessment, and Quantitation

Chromatography is a cornerstone of analytical chemistry, and several techniques are applicable to the analysis of "3-(Benzyloxy)isoxazole-5-carboxamide". These methods are instrumental in isolating the compound of interest from starting materials, byproducts, and other impurities, which is essential for accurate characterization and quantification.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, quantification, and purification of non-volatile and thermally sensitive compounds like "this compound". The versatility of HPLC is enhanced by the availability of various detectors, each with its own set of advantages.

UV Detection: Given the presence of aromatic rings (benzyloxy and isoxazole (B147169) moieties) in "this compound", the compound is expected to exhibit significant absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. A UV detector, being a common and cost-effective HPLC detector, would be a primary choice for its detection and quantification. The analysis would typically involve monitoring the absorbance at a specific wavelength (e.g., around 254 nm, a common wavelength for aromatic compounds) where the compound shows maximum absorption and minimal interference from the mobile phase or matrix components. A typical HPLC setup for the analysis of "this compound" using a UV detector is outlined in Table 9.1.

Photodiode Array (PDA) Detection: A Photodiode Array (PDA) detector offers a significant advantage over a standard UV detector by acquiring the entire UV-Vis spectrum of the eluting compound. This capability is invaluable for method development, as it allows for the determination of the optimal detection wavelength. Furthermore, PDA detection can be used for peak purity analysis by comparing the spectra across a single chromatographic peak. This is particularly useful in research contexts to ensure that the quantified peak corresponds to a single, pure compound and is not co-eluting with impurities.

Evaporative Light Scattering Detection (ELSD): For compounds that lack a strong chromophore or when universal detection is desired, an Evaporative Light Scattering Detector (ELSD) can be employed. The ELSD is a mass-sensitive detector that can detect any non-volatile analyte. The principle involves nebulizing the column effluent, evaporating the mobile phase, and then detecting the light scattered by the remaining solid particles of the analyte. While ELSD is generally less sensitive than UV detection for chromophoric compounds, it is a valuable tool for analyzing a broader range of isoxazole derivatives and for detecting impurities that might be missed by a UV detector.

Table 9.1: Illustrative HPLC Parameters for the Analysis of this compound

Parameter Typical Setting
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile (B52724) and Water (often with 0.1% formic acid)
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature 25-30 °C

| Detector | UV at ~254 nm or PDA (200-400 nm) or ELSD |

The applicability of Gas Chromatography (GC) for the analysis of "this compound" is contingent on its volatility and thermal stability. Given its molecular weight and the presence of polar functional groups (amide), it is likely to be a non-volatile compound, making direct GC analysis challenging. High temperatures required for volatilization in the GC inlet could lead to thermal degradation of the molecule.

However, if the compound or a suitable derivative were found to be sufficiently volatile and thermally stable, GC could offer high-resolution separations. Derivatization of the amide group, for instance, could potentially increase its volatility, making it amenable to GC analysis. If applicable, a flame ionization detector (FID) would provide a robust and sensitive means of detection.

Thin-Layer Chromatography (TLC) is an indispensable tool in synthetic organic chemistry for the rapid monitoring of reaction progress and for preliminary purity assessment. For the synthesis of "this compound", TLC can be used to track the consumption of starting materials and the formation of the product.

The choice of the mobile phase (eluent) is critical for achieving good separation on the TLC plate. For isoxazole carboxamide derivatives, common solvent systems include mixtures of a non-polar solvent like n-hexane or dichloromethane (B109758) with a more polar solvent such as ethyl acetate (B1210297). researchgate.netnih.gov By comparing the retention factor (Rf) of the spots on the TLC plate with those of the starting materials and the expected product, a researcher can quickly gauge the status of the reaction. Visualization of the spots can be achieved under UV light (typically at 254 nm) due to the aromatic nature of the compound.

Table 9.2: Example TLC Systems for Monitoring Isoxazole Carboxamide Synthesis

Stationary Phase Mobile Phase (Eluent) System Visualization
Silica Gel 60 F254 n-hexane:ethyl acetate (e.g., 7:3 or 3:2 v/v) nih.govnajah.edu UV light (254 nm)

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful approach for the comprehensive analysis of "this compound". These techniques offer both high separation efficiency and detailed structural information, making them invaluable in research.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is well-suited for the trace analysis of "this compound" in complex matrices. This method combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry.

In a typical LC-MS/MS workflow, the compound is first separated on an HPLC column and then introduced into the mass spectrometer. The molecule is ionized, commonly using electrospray ionization (ESI), and the resulting parent ion is selected in the first mass analyzer. This parent ion is then fragmented in a collision cell, and the resulting fragment ions are analyzed in the second mass analyzer. This process of multiple reaction monitoring (MRM) provides a high degree of specificity and allows for quantification at very low levels.

LC-MS/MS is particularly valuable for pharmacokinetic studies in non-clinical research, where the concentration of the compound and its potential metabolites in biological fluids needs to be determined. For instance, a validated LC-MS/MS method for a bioactive isoxazole analog of curcumin (B1669340) utilized a C18 column with a mobile phase of 0.1% formic acid in water and methanol. nih.gov A similar approach could be adapted for "this compound".

Table 9.3: Representative LC-MS/MS Parameters for the Analysis of an Isoxazole Derivative

Parameter Typical Setting
Chromatography Reverse-phase HPLC (e.g., C18 column)
Mobile Phase Gradient of acetonitrile and water with 0.1% formic acid
Ionization Source Electrospray Ionization (ESI) in positive or negative mode
Mass Analyzer Triple Quadrupole (QqQ)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]+ or [M-H]- of this compound

| Product Ions (Q3) | Specific fragment ions of the parent molecule |

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) is also frequently used in the characterization of newly synthesized isoxazole derivatives to confirm their elemental composition with high accuracy. nih.govnih.gov

As with conventional GC, the use of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of "this compound" is dependent on the compound's volatility and thermal stability. If the compound can be volatilized without degradation, GC-MS would provide excellent chromatographic separation and definitive identification based on the mass spectrum. The mass spectrum provides a unique fragmentation pattern that can serve as a "fingerprint" for the compound, allowing for its unambiguous identification. However, given the likely non-volatile nature of this compound, LC-MS would generally be the more appropriate mass spectrometry-based technique.

Spectrophotometric Methods for Concentration Determination in Solution

Spectrophotometry, particularly UV-Visible (UV-Vis) spectroscopy, is a cornerstone analytical technique for the quantitative analysis of organic compounds in solution. This method is based on the principle that molecules with chromophores—parts of the molecule that absorb light—will absorb light of specific wavelengths. The amount of light absorbed is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert law.

For this compound, the presence of the isoxazole ring, the benzyloxy group, and the carboxamide moiety, all containing π-electron systems, suggests that the compound will exhibit characteristic absorption bands in the UV region of the electromagnetic spectrum. The conjugated system of the isoxazole ring is the primary chromophore. The electronic transitions, typically π → π* transitions, are responsible for this absorption.

The benzyloxy group at the 3-position is expected to have a significant influence on the absorption spectrum. The phenyl ring of the benzyl (B1604629) group extends the conjugated system, which typically results in a bathochromic shift (a shift to longer wavelengths) of the λmax compared to a simple 3-alkoxyisoxazole. Furthermore, the solvent used for analysis can also affect the position and shape of the absorption bands.

Table 1: Representative UV-Vis Absorption Data for Structurally Related Isoxazole Derivatives

Compound λmax (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Solvent
1H-1,2,3-Triazole 205 3670 Gas Phase
Pyrazole ~210 Not specified Not specified
Benzene (B151609) 254 240 Not specified
2-(Phenylsulfonyl)-2H-1,2,3-triazole 236 18750 Not specified

Note: This data is for compounds with related structural motifs and is intended to provide a general context for the expected UV-Vis absorption of this compound.

In a research setting, to determine the concentration of a solution of this compound, a calibration curve would first be constructed. This involves preparing a series of standard solutions of the compound at known concentrations and measuring their absorbance at the experimentally determined λmax. A plot of absorbance versus concentration should yield a straight line, the slope of which is the molar absorptivity. Once this calibration is established, the concentration of an unknown sample can be accurately determined by measuring its absorbance and interpolating from the calibration curve.

Electroanalytical Methods for Redox Behavior

Electroanalytical methods are a class of techniques that study an analyte by measuring the potential (volts) and/or current (amperes) in an electrochemical cell containing the analyte. Cyclic voltammetry (CV) is a particularly powerful and widely used electroanalytical technique for investigating the redox (reduction-oxidation) behavior of electroactive species. It provides information about the potentials at which a compound is oxidized or reduced and can also offer insights into the kinetics and thermodynamics of the electron transfer processes.

The isoxazole ring is known to be electrochemically active, capable of undergoing both reduction and oxidation, depending on the substitution pattern and the experimental conditions. For this compound, both the isoxazole core and the benzyloxy substituent could potentially be involved in redox processes.

While specific experimental cyclic voltammetry data for this compound is not available, studies on related isoxazole derivatives indicate that they can be electrochemically active. For instance, the electrochemical reduction of some isoxazole derivatives has been reported to be diffusion-controlled. The presence of electron-withdrawing or electron-donating groups on the isoxazole ring or its substituents significantly influences the reduction or oxidation potentials.

An electron-withdrawing group, such as the carboxamide at the 5-position, would be expected to make the isoxazole ring more susceptible to reduction (i.e., the reduction would occur at a less negative potential). Conversely, the benzyloxy group at the 3-position, which can act as an electron-donating group through resonance, might make the ring more susceptible to oxidation.

Table 2: Illustrative Redox Potential Data for Related Organic Compounds

Compound Redox Process Potential (V) vs. Reference Electrode Technique
Quinoxaline-2-carboxamide derivatives Reduction -1.1 to -1.5 DFT Calculation
Various Isoxazole Derivatives Oxidation/Reduction Not specified Cyclic Voltammetry

Note: This table presents generalized data for related classes of compounds to illustrate the type of information obtained from electroanalytical studies. The specific redox potentials of this compound would need to be determined experimentally.

A typical cyclic voltammetry experiment for this compound would involve dissolving the compound in a suitable solvent containing a supporting electrolyte and scanning the potential of a working electrode. The resulting voltammogram, a plot of current versus potential, would reveal any oxidation or reduction peaks. The peak potentials would provide information about the thermodynamic feasibility of the redox processes, while the peak currents and shapes would offer insights into the kinetics and mechanism of the electron transfer. Such studies are invaluable in understanding the electronic properties of the molecule, which can be correlated with its chemical reactivity and potential applications.

Future Research Directions and Unaddressed Questions in the Academic Study of 3 Benzyloxy Isoxazole 5 Carboxamide

Exploration of Novel and Sustainable Synthetic Pathways for 3-(Benzyloxy)isoxazole-5-carboxamide

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Traditional synthetic routes for isoxazole (B147169) derivatives often involve harsh reaction conditions, toxic solvents, and lengthy reaction times. mdpi.com Future research should prioritize the development of novel and sustainable pathways for the synthesis of this compound.

Key areas for exploration include:

Green Chemistry Approaches: Investigating the use of alternative energy sources such as ultrasound and microwave irradiation to accelerate reaction rates and improve yields. mdpi.combohrium.com These methods often lead to shorter reaction times, milder conditions, and reduced byproduct formation. mdpi.com

Catalytic Systems: Exploring novel and recyclable catalysts, including heterogeneous catalysts and nanocatalysts, to improve reaction efficiency and atom economy. bohrium.com

Multi-component Reactions (MCRs): Designing one-pot, multi-component reactions to construct the this compound core in a single step, thereby reducing waste and simplifying purification processes. mdpi.com

Eco-friendly Solvents: Evaluating the use of greener solvents like water, ionic liquids, or polyethylene (B3416737) glycol (PEG) to replace hazardous organic solvents. bohrium.com

Synthetic Strategy Potential Advantages for this compound Synthesis Key Research Focus
Ultrasonic Irradiation Enhanced reaction rates, improved yields, milder conditions, reduced energy consumption. mdpi.combohrium.comOptimization of reaction parameters (frequency, power, temperature) for specific reaction steps.
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, increased product purity. bohrium.comDevelopment of solvent-free microwave protocols.
Water-Mediated Reactions Environmentally benign, low cost, readily available solvent. bohrium.comInvestigation of catalyst performance and stability in aqueous media.
Multi-component Reactions Increased efficiency, reduced waste, operational simplicity. mdpi.comDesign of novel MCRs for the convergent synthesis of the target molecule.

Deeper Mechanistic Understanding of this compound Chemical Reactivity and Selectivity

A thorough understanding of the chemical reactivity and selectivity of this compound is crucial for its application as a synthetic building block. The isoxazole ring is an electron-rich aromatic system, but it also contains a labile N-O bond, which can undergo cleavage under specific conditions, offering unique synthetic opportunities. researchgate.netwikipedia.org

Future mechanistic studies should focus on:

Ring Stability and Cleavage: Investigating the conditions (e.g., reducing, basic) under which the isoxazole ring of this compound can be selectively cleaved to yield other valuable chemical intermediates. researchgate.net

Regioselective Functionalization: Exploring the regioselectivity of electrophilic and nucleophilic substitution reactions on the isoxazole ring and the benzyloxy moiety to enable precise structural modifications. rsc.orgnih.gov

Reaction Kinetics and Thermodynamics: Performing detailed kinetic and thermodynamic studies of key reactions involving this compound to gain a quantitative understanding of its reactivity.

Cycloaddition Reactions: Further investigating the participation of the isoxazole core in cycloaddition reactions, a fundamental process in the synthesis of many heterocyclic compounds. nih.govrsc.org

Identification of New Molecular Targets and Biological Mechanisms for this compound (Exclusively In Vitro)

The isoxazole scaffold is a well-established pharmacophore found in numerous biologically active compounds with a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. rsc.orgrsc.orgnih.govmdpi.comresearchgate.net However, the specific in vitro molecular targets and biological mechanisms of action for this compound remain largely unknown.

Future in vitro research should aim to:

Target Identification: Employing techniques such as affinity chromatography, proteomics, and chemical genetics to identify the specific cellular proteins and enzymes that interact with this compound.

Enzyme Inhibition Assays: Screening the compound against a panel of clinically relevant enzymes (e.g., kinases, proteases, cyclooxygenases) to determine its inhibitory potential and selectivity. nih.govnih.gov

Cell-Based Assays: Utilizing a variety of cancer and microbial cell lines to evaluate the compound's antiproliferative and antimicrobial activities and to elucidate the underlying cellular pathways involved. nih.govnih.gov

Mechanism of Action Studies: Investigating the effects of the compound on key cellular processes such as apoptosis, cell cycle progression, and signal transduction pathways. nih.gov

Potential Biological Activity Example In Vitro Assays for Investigation Reported for General Isoxazole Derivatives
Anticancer MTT assay on various cancer cell lines (e.g., MCF-7, A549), apoptosis assays (e.g., Annexin V/PI staining). nih.govYes nih.govmdpi.comnih.govnih.gov
Antimicrobial Minimum Inhibitory Concentration (MIC) determination against bacterial and fungal strains. nih.govYes rsc.orgresearchgate.netnih.gov
Anti-inflammatory COX-1/COX-2 inhibition assays, measurement of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in cell cultures. nih.govnih.govYes nih.govnih.gov
Antioxidant DPPH radical scavenging assay, cellular antioxidant activity assays. nih.govnih.govYes nih.govnih.govresearchgate.net

Advanced Computational Modeling for Precise Structure-Function Relationships and Predictive Chemistry

Computational chemistry offers powerful tools for understanding the molecular properties of this compound and for guiding the design of new derivatives with enhanced activities.

Future computational studies should include:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to calculate electronic properties, molecular orbitals, and reaction mechanisms, providing insights into the compound's reactivity and spectral characteristics. nih.govnih.govresearchgate.net

Molecular Docking: Performing docking studies to predict the binding modes of this compound with potential biological targets, helping to rationalize its biological activity and guide lead optimization. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations: Conducting MD simulations to study the dynamic behavior of the compound and its complexes with biological macromolecules, providing a deeper understanding of binding affinities and mechanisms. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to establish correlations between the structural features of this compound derivatives and their biological activities, enabling the predictive design of more potent analogues. nih.gov

Expanding the Academic Scope of this compound in Chemical Biology and Material Science

The unique structural and electronic properties of the isoxazole ring suggest that this compound could find applications beyond medicinal chemistry.

Future research could explore its potential in:

Chemical Biology: Investigating the use of this compound as a scaffold for the development of chemical probes and photo-cross-linkers to study biological processes. wikipedia.org The isoxazole group can act as a photoaffinity label due to the lability of the N-O bond under UV irradiation. wikipedia.org

Material Science: Exploring the synthesis of polymers and co-polymers incorporating the this compound unit to create novel materials with interesting optical, electronic, or thermal properties. Polyisoxazoles have been investigated for their potential as semiconductors. researchgate.net

Supramolecular Chemistry: Designing and synthesizing supramolecular assemblies based on this compound that can self-assemble into well-defined nanostructures.

Development of Chemo- and Biosensors Utilizing this compound Scaffolds

The isoxazole moiety has been successfully incorporated into chemosensors for the detection of various analytes. nih.govresearchgate.netscilit.com The this compound scaffold provides a versatile platform for the design of new sensory materials.

Future research in this area should focus on:

Design and Synthesis of Novel Sensors: Modifying the this compound structure by introducing specific recognition units and signaling moieties (e.g., fluorophores) to create selective chemosensors for metal ions, anions, or biologically important molecules. researchgate.net

Fluorescence and Colorimetric Sensing: Investigating the changes in the absorption and emission spectra of new derivatives upon binding to target analytes to develop fluorescent and colorimetric sensors. nih.govscilit.com

Biosensor Development: Immobilizing this compound-based receptors onto transducer surfaces to construct electrochemical or optical biosensors for the detection of biomolecules.

Sensor Type Potential Target Analytes Sensing Mechanism
Chemosensor Metal ions (e.g., Cu²⁺), Anions (e.g., F⁻). nih.govresearchgate.netChanges in fluorescence or color upon complexation. nih.govresearchgate.net
Biosensor Proteins, nucleic acids.Signal transduction upon specific binding event at a functionalized surface.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.